molecular formula C10H10N2O2 B14620294 (2,5-Dimethyl-3-nitrophenyl)acetonitrile CAS No. 57411-95-7

(2,5-Dimethyl-3-nitrophenyl)acetonitrile

Cat. No.: B14620294
CAS No.: 57411-95-7
M. Wt: 190.20 g/mol
InChI Key: ONEKRZQNJHXOGV-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-3-nitrophenyl)acetonitrile: is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with two methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-3-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.

    Substitution: Amines or alcohols under basic or acidic conditions.

Major Products:

    Reduction: (2,5-Dimethyl-3-aminophenyl)acetonitrile.

    Substitution: Amides or esters derived from the nucleophilic substitution of the nitrile group.

Scientific Research Applications

Chemistry: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules .

Biology and Medicine: In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group can influence the compound’s interaction with biological targets .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties allow for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-3-nitrophenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile and nitro groups play crucial roles in determining the compound’s reactivity and interaction with other molecules. For example, in reduction reactions, the nitro group undergoes electron transfer processes that lead to its conversion to an amino group .

Comparison with Similar Compounds

Uniqueness: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is unique due to the combined presence of the nitro and nitrile groups along with the methyl substitutions on the phenyl ring.

Properties

CAS No.

57411-95-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2,5-dimethyl-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C10H10N2O2/c1-7-5-9(3-4-11)8(2)10(6-7)12(13)14/h5-6H,3H2,1-2H3

InChI Key

ONEKRZQNJHXOGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CC#N

Origin of Product

United States

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